N-(2-chlorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Description
N-(2-Chlorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a sulfonyl group bridging two aromatic rings: a 2-chlorophenyl moiety and a 4-methoxy-2,5-dimethylbenzene group. The methoxy and methyl substituents on the benzene ring introduce steric and electronic effects that influence molecular conformation, intermolecular interactions, and physicochemical properties.
Properties
Molecular Formula |
C15H16ClNO3S |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-9-15(11(2)8-14(10)20-3)21(18,19)17-13-7-5-4-6-12(13)16/h4-9,17H,1-3H3 |
InChI Key |
DFSZCRYUEZCZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2Cl)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 4-methoxy-2,5-dimethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chloroaniline is added to a solution of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the production. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Hydrolysis
-
Type : Acidic hydrolysis of the sulfonamide group.
-
Conditions : HCl in aqueous medium.
-
Products : 4-methoxy-2,5-dimethylbenzenesulfonic acid and 2-chloroaniline .
-
Mechanism : Protonation of the sulfonamide nitrogen weakens the S–N bond, leading to cleavage.
Substitution Reactions
-
Electrophilic Aromatic Substitution : The methoxy group activates the aromatic ring for electrophilic substitution. Potential sites for substitution include positions ortho and para to the methoxy group.
-
Nucleophilic Substitution : The sulfonamide group can act as a leaving group under strongly basic conditions, though this is less common.
Reactivity of Functional Groups
-
Sulfonamide Group :
-
Alkylation/Amidation : Reaction with alkyl halides or amines to form N-substituted derivatives.
-
Reduction : Susceptible to reduction (e.g., via LiAlH4) to form sulfonamide derivatives.
-
-
Methoxy Group :
-
Demethylation : Under strongly acidic conditions (e.g., HBr), the methoxy group can be replaced by bromine.
-
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Major Products | Source |
|---|---|---|---|
| Hydrolysis | HCl(aq), H₂O, reflux | 4-methoxy-2,5-dimethylbenzenesulfonic acid + 2-chloroaniline | |
| Alkylation | Alkyl halide, base (e.g., Et₃N) | N-Alkyl-sulfonamide derivatives | |
| Demethylation | HBr(aq), reflux | 4-bromo-2,5-dimethylbenzenesulfonamide + MeBr |
Mechanistic Insights
-
Sulfonamide Group Reactivity : The electron-withdrawing sulfonamide group (-SO₂NH-) deactivates the adjacent aromatic ring but enables nucleophilic attack at the nitrogen center.
-
Molecular Conformation : The compound adopts a bent conformation at the sulfur atom, with gauche torsions in the C–SO₂–NH–C segment, influencing reactivity .
-
CO₂ Annulation : Analogous sulfonamides undergo annulation with CO₂ under basic conditions (e.g., K₂CO₃ in DMF or DMSO), forming cyclic products . While not directly reported for this compound, structural similarity suggests potential for analogous reactions.
Analytical Characterization
-
NMR Spectroscopy : Key signals include δ 7.60–7.94 ppm (aromatic protons) and δ 8.35–9.03 ppm (sulfonamide NH protons) .
-
IR Spectroscopy : Peaks at ~1161 cm⁻¹ (S=O stretching) and ~933 cm⁻¹ (S–N stretching) confirm the sulfonamide group .
-
X-ray Crystallography : Used to confirm regioselectivity in annulation reactions .
Scientific Research Applications
Medicinal Chemistry
N-(2-chlorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been investigated for its potential as an antimicrobial agent. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Recent studies have shown that this compound exhibits significant antibacterial activity against various strains, making it a candidate for antibiotic development.
The compound has been explored for its potential anti-inflammatory properties. Preliminary studies suggest that it may modulate specific cellular pathways involved in inflammation, although further research is needed to elucidate these effects.
Protease Inhibition
Research indicates that this compound may act as an inhibitor of serine proteases, which are crucial in numerous biological processes including inflammation and cell signaling. This property positions the compound as a potential therapeutic agent in diseases characterized by dysregulated protease activity.
Case Study on Antimicrobial Activity
A study evaluated the efficacy of this compound against a panel of bacterial strains. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating strong antibacterial properties.
Case Study on Protease Inhibition
In another investigation, the compound was tested for its ability to inhibit specific serine proteases. The findings revealed that it effectively reduced protease activity, suggesting its potential use in therapeutic applications targeting inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.
Pathways Involved: It may interfere with metabolic pathways in microorganisms, leading to their inhibition or death.
Comparison with Similar Compounds
Torsion Angles and Ring Orientation
The C—SO₂—NH—C torsion angle in the target compound can be inferred from related sulfonamides:
- Compound I: 62.1° (bent conformation due to steric and electronic effects of 2,5-dichloro substituents).
- Compound II: -61.0° (dimethyl groups induce opposite torsional strain).
- Compound IV (N-(2,5-dichlorophenyl)-benzenesulfonamide): 66.4° .
The tilt between benzene rings in the target compound is expected to differ due to the 4-methoxy group’s electron-donating nature and steric bulk. For example:
- Compound I: 67.8° tilt.
- Compound II: 49.4° tilt (reduced steric hindrance from methyl groups).
- Compound IV: 73.3° tilt (greater tilt from dichloro substitution) .
Hydrogen Bonding and Crystal Packing
- Intramolecular interactions : The 2-chlorophenyl group in the target compound may form N—H···Cl hydrogen bonds (observed in Compound I), stabilizing the bent conformation .
- Intermolecular interactions : Methoxy and methyl substituents likely influence N—H···O(S) hydrogen bonds , affecting crystal packing. For instance, Compound I forms chains via N—H···O(S) bonds, while triarylmethanes like T106 exhibit varied melting points (142.5°C) due to packing efficiency .
Physicochemical Properties
Melting Points
Electronic Effects
- 35Cl NQR frequencies : Alkyl groups in side chains lower NQR frequencies, while aryl/chloro-substituted groups increase them (e.g., acetamide derivatives in ). The target compound’s methoxy group may moderately enhance frequencies compared to chloro substituents .
Data Table: Comparative Analysis of Sulfonamides and Analogs
| Compound Name | Substituents | C—SO₂—NH—C Torsion Angle | Ring Tilt Angle | Melting Point (°C) | Key Interactions |
|---|---|---|---|---|---|
| Target Compound | 2-Cl, 4-OCH₃, 2,5-(CH₃)₂ | ~60–65° (inferred) | ~65–70° (inferred) | ~140–150 (inferred) | N—H···Cl, N—H···O(S) |
| N-(2,5-Dichlorophenyl)-4-methyl-BSA (I) | 2,5-Cl₂, 4-CH₃ | 62.1° | 67.8° | Not reported | N—H···Cl, N—H···O(S) |
| 4-Methyl-N-(2,5-dimethylphenyl)-BSA (II) | 2,5-(CH₃)₂, 4-CH₃ | -61.0° | 49.4° | Not reported | N—H···O(S) |
| T106 (Triarylmethane) | 4-OCH₃, 2-Cl | Not applicable | Not reported | 142.5 | Dipole-dipole, van der Waals |
Biological Activity
N-(2-chlorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potentials, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its sulfonamide moiety, which can interact with various enzymes and proteins. The presence of the methoxy and methyl groups can influence the compound's binding affinity and specificity towards its targets.
- Enzyme Inhibition : The sulfonamide group may inhibit the activity of specific enzymes by mimicking substrate molecules, thereby blocking enzymatic pathways crucial for cellular function.
- Protein Interactions : The compound may also engage in protein-protein interactions, potentially affecting cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain Gram-positive bacteria.
- Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory effects, possibly through the modulation of inflammatory cytokines.
- Anticancer Properties : Some studies have explored its efficacy in inhibiting cancer cell proliferation, although further research is needed to establish its therapeutic potential.
Comparative Analysis with Similar Compounds
The following table summarizes key similarities and differences between this compound and related sulfonamides:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Potential | Investigated |
| 4-Methoxybenzenesulfonamide | High | Moderate | Limited |
| 2,5-Dimethylbenzenesulfonamide | Low | High | Investigated |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various sulfonamides against Staphylococcus aureus, revealing that this compound exhibited moderate inhibitory effects compared to standard antibiotics .
- Anti-inflammatory Mechanism Exploration : Research focusing on the anti-inflammatory properties highlighted that this compound could modulate cytokine production in vitro, suggesting a possible mechanism through which it exerts anti-inflammatory effects .
- Anticancer Activity Assessment : In vitro assays demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. However, further studies are necessary to elucidate the specific pathways involved and to assess in vivo efficacy .
Q & A
Basic: What spectroscopic methods are recommended to confirm the identity and purity of N-(2-chlorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions and molecular symmetry. For example, the methoxy group at the 4-position will show a singlet in H NMR, while aromatic protons exhibit splitting patterns indicative of substitution patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula via exact mass measurement. Fragmentation patterns can validate structural motifs like the sulfonamide group (-SONH-) .
- Infrared (IR) Spectroscopy: Characteristic peaks for sulfonamide (S=O stretching at ~1350–1150 cm) and methoxy (C-O stretching at ~1250 cm) should be observed .
- Elemental Analysis: Compare experimental C, H, N, and S percentages with theoretical values to assess purity .
Basic: How is single-crystal X-ray diffraction (SC-XRD) utilized to determine the molecular structure of this compound?
Answer:
- Crystallization: Grow single crystals via slow evaporation in solvents like ethanol or DCM.
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .
- Structure Solution: Employ SHELXT for phase problem resolution via intrinsic phasing. Refinement with SHELXL ensures accurate atomic displacement parameters and geometry .
- Validation: Check R-factors (e.g., ) and residual electron density maps for errors. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .
Advanced: How can researchers address unexpected by-products during sulfonamide synthesis, such as double sulfonylation?
Answer:
- Mechanistic Insight: Double sulfonylation (e.g., formation of N,N-disubstituted sulfonamides) may arise from excess sulfonyl chloride or prolonged reaction times. Monitor reaction progress via TLC .
- By-Product Identification: Use LC-MS or preparative HPLC to isolate impurities. SC-XRD can confirm unexpected structures, as seen in the accidental synthesis of a "double" sulfonamide derivative .
- Optimization: Adjust stoichiometry (e.g., 1:1 molar ratio of amine to sulfonyl chloride) and use mild bases (e.g., pyridine) to suppress side reactions .
Advanced: How to design structure-activity relationship (SAR) studies for sulfonamide derivatives targeting biological activity?
Answer:
- Substituent Variation: Systematically modify substituents (e.g., methoxy to ethoxy, chloro to fluoro) and assess effects on bioactivity. For example, replacing 4-methoxy with morpholine (as in related compounds) alters steric and electronic profiles .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins. Compare with experimental IC values .
- Data Correlation: Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) to activity trends .
Basic: What are the best practices for optimizing synthetic yield of this sulfonamide?
Answer:
- Reaction Conditions: Use anhydrous solvents (e.g., DCM) and inert atmosphere to prevent hydrolysis. Maintain temperatures between 0–5°C during sulfonylation to control exothermic reactions .
- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
- Workup: Extract the product with ethyl acetate, wash with dilute HCl to remove unreacted sulfonyl chloride, and purify via recrystallization (e.g., ethanol/water) .
Advanced: How to resolve discrepancies in reported melting points or solubility data across studies?
Answer:
- Purity Assessment: Re-crystallize the compound and analyze via DSC (Differential Scanning Calorimetry) to detect polymorphs or solvates that alter melting behavior .
- Solubility Profiling: Use shake-flask method with buffered solutions (pH 1–7.4) to measure intrinsic solubility. Compare with computational predictions (e.g., COSMO-RS) .
- Inter-Lab Validation: Collaborate with independent labs to replicate results under standardized conditions (e.g., USP guidelines) .
Advanced: What strategies mitigate challenges in refining crystal structures with twinning or disorder?
Answer:
- Twinning Analysis: Use PLATON to detect twinning ratios. SHELXL’s TWIN/BASF commands refine twinned data, as demonstrated in high-resolution macromolecular studies .
- Disorder Handling: Model disordered atoms (e.g., methoxy groups) with split positions and isotropic displacement parameters. Apply restraints to bond lengths and angles .
- Validation Tools: Check R and CCDC validation reports to ensure structural integrity .
Basic: How to assess the hydrolytic stability of the sulfonamide group under physiological conditions?
Answer:
- Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare with control samples .
- Mechanistic Probes: Use O-labeled water to track hydrolysis via isotopic mass shifts in MS .
- Computational Prediction: Apply QM/MM simulations to estimate activation energy for sulfonamide cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
